molecular formula C21H17ClF4N4O B11669279 3-chloro-N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11669279
M. Wt: 452.8 g/mol
InChI Key: NIPVEXWNJIHDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CHLORO-N-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with chloro, fluoro, phenyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 3-CHLORO-N-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-CHLORO-N-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, phenyl, and trifluoromethyl groups can enhance its binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substitutions. These compounds share a common core structure but differ in their substituents, which can significantly impact their chemical properties and applications. For example:

Properties

Molecular Formula

C21H17ClF4N4O

Molecular Weight

452.8 g/mol

IUPAC Name

3-chloro-N-[(4-fluorophenyl)methyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H17ClF4N4O/c22-17-18(20(31)27-11-12-6-8-14(23)9-7-12)29-30-16(21(24,25)26)10-15(28-19(17)30)13-4-2-1-3-5-13/h1-9,15-16,28H,10-11H2,(H,27,31)

InChI Key

NIPVEXWNJIHDOF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)NCC3=CC=C(C=C3)F)Cl)C4=CC=CC=C4

Origin of Product

United States

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